Tofogliflozin
Overview
Description
Tofogliflozin is an orally active small molecule sodium-glucose co-transporter type 2 (SGLT2) inhibitor. It has been developed by Chugai Pharmaceutical in collaboration with Kowa and Sanofi for the treatment of type 2 diabetes mellitus. The compound works by inhibiting the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels .
Mechanism of Action
Target of Action
Tofogliflozin primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is a high-capacity, low-affinity glucose transporter located in the proximal tubules of the kidneys . It is responsible for at least 90% of glucose reabsorption in the kidney .
Mode of Action
This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, this compound suppresses the reabsorption of filtered glucose, leading to an increase in urinary glucose excretion . This action is independent of insulin, making this compound effective at any stage of Type 2 Diabetes Mellitus (T2DM) .
Biochemical Pathways
The inhibition of SGLT2 by this compound affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, as excess glucose is removed via urine . Additionally, this compound may impact oxidative stress and angiogenesis pathways, contributing to its cardiorenal protective effects .
Pharmacokinetics
This compound is absorbed rapidly and eliminated from the systemic circulation with a half-life of 5-6 hours . Its exposure increases dose-proportionally up to 320 mg . The renal clearance of this compound is 25.7 ± 5.0 ml/min , indicating the presence of net active tubular secretion in the renal elimination of this compound . Approximately 17.1 to 27.4% of the dose is excreted in urine .
Result of Action
The primary result of this compound’s action is a reduction in blood glucose levels, achieved by increasing urinary glucose excretion . This leads to improved glycemic control in patients with T2DM . Additionally, this compound has been associated with reductions in body weight and a low risk of hypoglycemia .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, renal function plays a crucial role in the drug’s action, as its mechanism involves the kidneys . Therefore, this compound may be less effective in patients with impaired renal function . Furthermore, the drug’s interaction with other antihyperglycemic agents can affect its efficacy and safety profile .
Biochemical Analysis
Biochemical Properties
Tofogliflozin interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption in the kidney . This interaction is crucial in the biochemical reaction that this compound induces, leading to increased urinary glucose excretion and improved hyperglycemia . It is metabolized by CYP2C18, 3A4/5, 4A11, and 4F3B .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . In particular, it has been shown to improve insulin resistance in skeletal muscle and accelerate lipolysis in adipose tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of SGLT2. By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion . This can lead to improved glycemic control in individuals with type 2 diabetes .
Temporal Effects in Laboratory Settings
In a 48-week study, this compound was shown to improve liver injury in patients with metabolic associated fatty liver disease (MAFLD) by improving glucose metabolism and insulin resistance . Over time, this compound has been shown to reduce body weight gain and fat accumulation in diabetic and obese animal models .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . It has been demonstrated to attenuate body weight gain and fat accumulation in diabetic and obese animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose reabsorption in the kidney. It interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption . This leads to increased urinary glucose excretion and improved hyperglycemia .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with the SGLT2 protein . By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion .
Subcellular Localization
The primary site of action for this compound is the SGLT2 protein, which is primarily located in the proximal tubules of the kidney . By inhibiting this transporter, this compound can effectively reduce glucose reabsorption and increase urinary glucose excretion .
Preparation Methods
Tofogliflozin can be synthesized through various methods. One common method involves the reaction of 2,4-bromobenzyl alcohol with 2-methoxypropene to form a bis-bromo intermediate. This intermediate is then reacted with 2,3,4,6-tetra-O-trimethylsilyl-D-glucose acid lactone, followed by condensation with 4-ethylbenzaldehyde. The final steps include reduction, protection, and deprotection to yield this compound . Industrial production methods often involve direct compression of this compound with additives to form tablets .
Chemical Reactions Analysis
Tofogliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include protective agents and catalysts. For instance, the reduction step in its synthesis involves the use of reducing agents to convert intermediates into the final product . The major products formed from these reactions include different crystalline forms of this compound, such as monohydrate and co-crystals with sodium or potassium acetate .
Scientific Research Applications
Tofogliflozin has been extensively studied for its applications in medicine, particularly in the treatment of type 2 diabetes mellitus. It has shown efficacy in reducing blood glucose levels by promoting glucose excretion in urine. Additionally, this compound has been investigated for its potential benefits in treating metabolic dysfunction-associated fatty liver disease (MAFLD) and improving liver injury in patients with this condition . Its unique mechanism of action, which involves selective inhibition of SGLT2, makes it a valuable tool in diabetes management .
Comparison with Similar Compounds
Tofogliflozin belongs to the class of SGLT2 inhibitors, which also includes compounds like dapagliflozin and canagliflozin. Compared to these compounds, this compound exhibits higher selectivity for SGLT2, resulting in potent antidiabetic effects with a reduced risk of hypoglycemia . Other similar compounds include empagliflozin and ertugliflozin, which also target SGLT2 but may differ in their pharmacokinetic profiles and side effect profiles .
Properties
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKUNOPTJGDOB-BDHVOXNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238097 | |
Record name | Tofogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903565-83-3 | |
Record name | Tofogliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903565-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofogliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11824 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tofogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFOGLIFLOZIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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